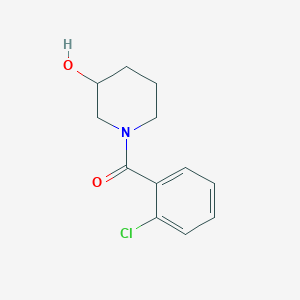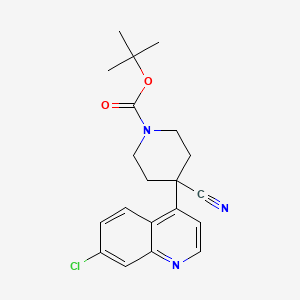
叔丁基 4-(7-氯喹啉-4-基)-4-氰基哌啶-1-甲酸酯
描述
“Tert-butyl 4-(7-chloroquinolin-4-YL)-4-cyanopiperidine-1-carboxylate” is a chemical compound with the formula C18H22ClN3O2 and a molecular weight of 347.84 . It’s used in research and has been mentioned in the context of antimalarial studies .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the treatment of tert-butyl (4-aminopentyl) carbamate with 4,7-dichloroquinoline in DMSO at 130 C followed by deprotection generated N 4-(7-chloroquinolin-4-yl) pentane-1,4-diamine .
Molecular Structure Analysis
The molecular structure of “Tert-butyl 4-(7-chloroquinolin-4-YL)-4-cyanopiperidine-1-carboxylate” includes a total of 49 bonds; 23 non-H bonds, 11 multiple bonds, 7 rotatable bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Tert-butyl 4-(7-chloroquinolin-4-YL)-4-cyanopiperidine-1-carboxylate” include a molecular weight of 347.84 and a molecular formula of C18H22ClN3O2 . It contains a total of 48 atoms; 26 Hydrogen atoms, 18 Carbon atoms, 3 Nitrogen atoms, and 1 Chlorine atom .
科学研究应用
For instance, the 4-aminoquinoline drugs, such as chloroquine (CQ), amodiaquine or piperaquine, are still commonly used for malaria treatment, either alone (CQ) or in combination with artemisinin derivatives . A novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3, has shown excellent in vitro activity against P. falciparum drug-resistant parasites .
-
Antimalarial Research
- Summary : Compounds with similar structures have been used in the field of antimalarial research . For instance, the 4-aminoquinoline drugs, such as chloroquine (CQ), amodiaquine or piperaquine, are still commonly used for malaria treatment .
- Methods : These drugs are typically administered orally and work by inhibiting the growth of Plasmodium parasites in the red blood cells .
- Results : A novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3, has shown excellent in vitro activity against P. falciparum drug-resistant parasites .
-
Cancer Research
- Summary : Anthranilamides with quinoline and β-carboline scaffolds have shown high activity towards diverse cancer cell lines such as glioblastoma, pancreatic adenocarcinoma, colorectal carcinoma, lung carcinoma, acute lymphoblastic, acute myeloid, chronic myeloid leukemia, and non-Hodgkin lymphoma .
- Methods : These compounds were synthesized and then screened in vitro against a panel of solid tumor and leukemia cell lines .
- Results : Anthranilamides 12 and 13 with chloroquine core and halogenated anthranilic acid were the most active agents .
-
Antiviral Research
- Summary : Chloroquine and quinoline anthranilamides 10 – 13 exerted pronounced antiviral effect against human coronaviruses 229E and OC43 .
- Methods : These compounds were tested in vitro for their antiviral activity .
- Results : Compounds 12 and 13 showed significant activity against coronavirus OC43 with EC50 values in the low micromolar range .
-
Antimalarial Research
- Summary : Compounds with similar structures have been used in the field of antimalarial research . For instance, the 4-aminoquinoline drugs, such as chloroquine (CQ), amodiaquine or piperaquine, are still commonly used for malaria treatment .
- Methods : These drugs are typically administered orally and work by inhibiting the growth of Plasmodium parasites in the red blood cells .
- Results : A novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3, has shown excellent in vitro activity against P. falciparum drug-resistant parasites .
-
Cancer Research
- Summary : Anthranilamides with quinoline and β-carboline scaffolds have shown high activity towards diverse cancer cell lines such as glioblastoma, pancreatic adenocarcinoma, colorectal carcinoma, lung carcinoma, acute lymphoblastic, acute myeloid, chronic myeloid leukemia, and non-Hodgkin lymphoma .
- Methods : These compounds were synthesized and then screened in vitro against a panel of solid tumor and leukemia cell lines .
- Results : Anthranilamides 12 and 13 with chloroquine core and halogenated anthranilic acid were the most active agents .
-
Antiviral Research
- Summary : Chloroquine and quinoline anthranilamides 10 – 13 exerted pronounced antiviral effect against human coronaviruses 229E and OC43 .
- Methods : These compounds were tested in vitro for their antiviral activity .
- Results : Compounds 12 and 13 showed significant activity against coronavirus OC43 with EC50 values in the low micromolar range .
属性
IUPAC Name |
tert-butyl 4-(7-chloroquinolin-4-yl)-4-cyanopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c1-19(2,3)26-18(25)24-10-7-20(13-22,8-11-24)16-6-9-23-17-12-14(21)4-5-15(16)17/h4-6,9,12H,7-8,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYZXJYGIDVABS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=C3C=CC(=CC3=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(7-chloroquinolin-4-YL)-4-cyanopiperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



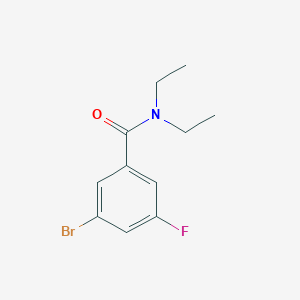
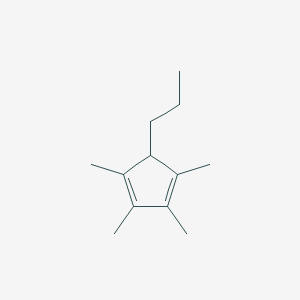
![3-(1,3-dimethyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1419610.png)
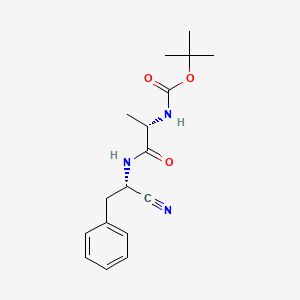
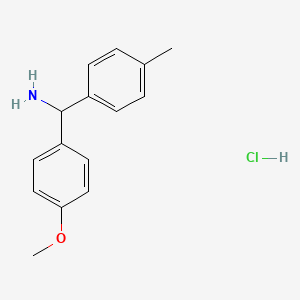
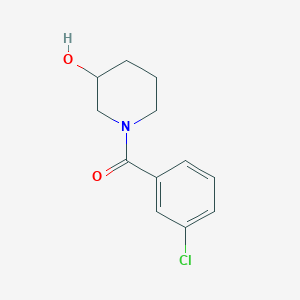
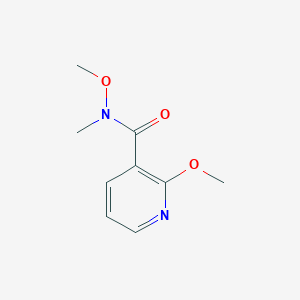
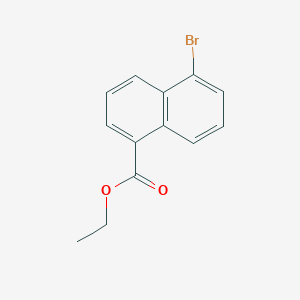
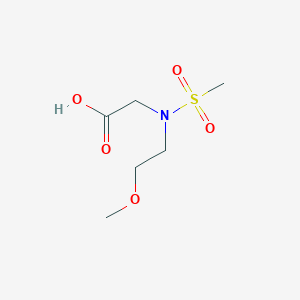
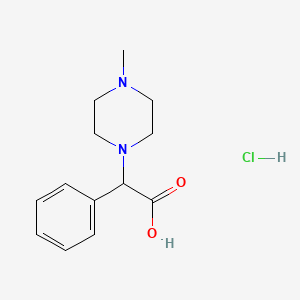
![N-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-4-(benzyloxy)-2-nitroaniline](/img/structure/B1419622.png)
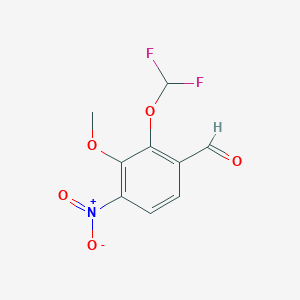
![2-[3-Chloro-4-(difluoromethoxy)-5-ethoxyphenyl]acetonitrile](/img/structure/B1419626.png)
